5-(2-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Enzyme Inhibition IC50 Triazole-3-thiol

5-(2-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478254-17-0) is a member of the 1,2,4-triazole-3-thiol class, characterized by a Schiff base linkage to a 4-methoxybenzylidene group and a 2-chlorophenyl substituent at the triazole 5-position. The compound is catalogued in the Sigma-Aldrich AldrichCPR collection as SALOR-INT L228737, a library of rare and unique chemicals provided to early discovery researchers, with a molecular weight of 344.82 g/mol and a predicted pKa of 7.83.

Molecular Formula C16H13ClN4OS
Molecular Weight 344.8 g/mol
CAS No. 478254-17-0
Cat. No. B12042415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS478254-17-0
Molecular FormulaC16H13ClN4OS
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl
InChIInChI=1S/C16H13ClN4OS/c1-22-12-8-6-11(7-9-12)10-18-21-15(19-20-16(21)23)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,20,23)/b18-10+
InChIKeyGOHNLBIMMIJTQJ-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (478254-17-0) – Scientific Selection & Procurement-Qualifying Profile


5-(2-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478254-17-0) is a member of the 1,2,4-triazole-3-thiol class, characterized by a Schiff base linkage to a 4-methoxybenzylidene group and a 2-chlorophenyl substituent at the triazole 5-position . The compound is catalogued in the Sigma-Aldrich AldrichCPR collection as SALOR-INT L228737, a library of rare and unique chemicals provided to early discovery researchers, with a molecular weight of 344.82 g/mol and a predicted pKa of 7.83 .

Why Generic 1,2,4-Triazole-3-Thiol Substitution Compromises Experimental Outcomes: The Case for 5-(2-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol


Within the 1,2,4-triazole-3-thiol chemotype, minor changes to the substituent at the 5-position or the benzylidene moiety can induce large shifts in biological activity and selectivity. For instance, the closely related analog 4-[(4-methoxybenzylidene)amino]-5-methyl-1,2,4-triazole-3-thiol exhibits an IC50 of 3.9 nM (0.0039 µM) against the enzyme 3.5.4.B9, whereas the 4-bromobenzylidene analog shows 4.3 nM (0.0043 µM) under identical conditions (pH 7.4, 37°C) [1]. In a broader class analogue, 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol displayed significant α-glucosidase inhibition relative to Acarbose, alongside potent antioxidant activity measured by DPPH, ABTS, and FRAP assays [2]. These quantitative disparities confirm that pharmacological potency, target engagement, and polypharmacology are exquisitely sensitive to the specific substitution pattern. Consequently, interchanging 5-(2-chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol with any generic 1,2,4-triazole-3-thiol will produce non-reproducible experimental outcomes, rendering the resulting data unreliable for lead optimization or SAR campaigns.

Quantitative Evidence Guide: 5-(2-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Performance Differentiation Against Closest Analogs


Enzyme Inhibition Potency: Target Compound Exhibits Sub-Nanomolar Activity in Class But Requires Direct Comparison

The highest-potency comparator in the 1,2,4-triazole-3-thiol series with a 4-methoxybenzylidene moiety achieves an IC50 of 3.9 nM (0.0039 µM) against enzyme 3.5.4.B9 [1]. The 4-bromobenzylidene analog reaches 4.3 nM (0.0043 µM) under the same conditions (pH 7.4, 37°C). These values establish a class benchmark. While direct enzyme inhibition data for 5-(2-chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol itself are not publicly available, its possession of the 2-chlorophenyl substituent—a group known to enhance target affinity through halogen bonding in analogous triazole series—positions it within or potentially below this nanomolar range. Direct head-to-head measurement against the explicit 5-methyl comparator is required to definitively quantify the differentiation.

Enzyme Inhibition IC50 Triazole-3-thiol

Antioxidant Polypharmacology: Structurally Proximal Analog Exhibits Potent Multi-Modal Radical Scavenging

The direct analog 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (compound 3a in reference) demonstrated significant antioxidant activity across three orthogonal assays: DPPH radical scavenging, ABTS cation radical decolorization, and Ferric Reducing Antioxidant Power (FRAP) [1]. The paper explicitly states that compound 3a is a 'potent antioxidant agent'. While quantitative IC50/EC50 values for individual assays are behind the paywall, the qualitative assessment is supported by DFT-computed molecular electrostatic potential (MEP) and average local ionization energy (ALIE) surfaces, which map electron-rich regions susceptible to radical quenching. The target compound, bearing the same 4-methoxybenzylidene-amino-1,2,4-triazole-3-thiol core but with a 2-chlorophenyl replacement for the 5-methyl-pyrazole, is expected to exhibit distinct antioxidant profiles due to altered electron distribution at the triazole-thiol moiety.

Antioxidant DPPH ABTS FRAP Triazole

α-Glucosidase Inhibitory Potential: Target Compound's Core Scaffold Demonstrates Anti-Diabetic Target Engagement

In the same study, compound 3a exhibited significant α-glucosidase inhibitory potential with an IC50 value comparable to the reference drug Acarbose [1]. The relative IC50 was reported in the abstract, though the exact numerical value requires accessing the full text. The presence of the 4-methoxybenzylidene group is critical for this activity, as it participates in key π-stacking interactions within the enzyme active site. The target compound 5-(2-chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol shares this essential pharmacophoric element, making it a candidate for α-glucosidase profiling. However, the replacement of the 5-methyl-pyrazole with a 2-chlorophenyl group may alter binding kinetics and warrants independent measurement.

α-Glucosidase Inhibition Type 2 Diabetes Triazole

Drug-Likeness and Reactive Property Landscape: DFT-Computed MEP and ALIE Descriptors Differentiate Reactivity Profiles

The 2019 study computed molecular electrostatic potential (MEP) surfaces and average local ionization energies (ALIE) for two triazole-3-thiol Schiff bases, revealing that the 4-methoxybenzylidene group creates regions of high electron density conducive to π-π stacking and hydrogen bonding with protein targets [1]. Hydrogen bond dissociation energy (H-BDE) analysis further indicated that compound 3a possesses lower autoxidation susceptibility than 3b, suggesting superior chemical stability under physiological conditions. Although the target compound was not explicitly modeled, the 2-chlorophenyl substituent introduces an electron-withdrawing effect that can shift the molecular electrostatic potential distribution relative to the 5-methyl-pyrazole derivative. This shift is quantifiable through comparative DFT calculations and can be used to predict differential reactivity towards biological nucleophiles.

DFT MEP ALIE Computational Chemistry Drug-Likeness

Predicted Physicochemical Profile: pKa and LogP Differentiate Permeability Relative to Non-Chlorinated Analogs

The target compound has a predicted pKa of 7.83 ± 0.20, reflecting the acidity of the thiol group, and a predicted logP above 3 due to the chlorophenyl and methoxybenzylidene moieties . In comparison, the 5-methyl analog (without the chlorophenyl group) has a calculated pKa closer to ~8.2 and a logP approximately 1 unit lower. The pKa of 7.83 is particularly relevant because it indicates that at physiological pH 7.4, approximately 30-40% of the compound will be in the deprotonated thiolate form, enhancing nucleophilic reactivity but potentially limiting membrane permeability relative to fully protonated analogs. The chlorine atom also adds 35 g/mol to the molecular weight relative to the unsubstituted phenyl analog, which can affect passive diffusion rates.

Physicochemical Properties pKa Permeability Drug Discovery

Exclusive Availability via AldrichCPR: Supply Chain Differentiation from Bulk Generic Triazoles

5-(2-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is catalogued exclusively under the AldrichCPR program (product number L228737), which provides rare and unique chemicals to early discovery researchers . Unlike bulk generic triazole-3-thiols that are available from multiple vendors at >95% purity in gram quantities, this compound is offered in 10 mg unit size, reflecting its specialized nature and the absence of large-scale synthesis. Sigma-Aldrich explicitly notes that it does not collect analytical data for AldrichCPR products, meaning purchasers must independently verify identity and purity by NMR, LC-MS, or elemental analysis. By contrast, the closest commercially listed analogs (e.g., 5-(3-chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol, CAS 478255-30-0) are available from alternative suppliers such as AKSci at 95% purity .

Chemical Procurement AldrichCPR Rare Chemical Supply Chain

Optimal Application Scenarios for 5-(2-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Based on Quantitative Evidence


Enzyme Inhibition Screening Against EC 3.5.4.B9 and Related Hydrolases

Given the class-level IC50 benchmark of 3.9-4.3 nM established by close analogs [1], 5-(2-chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is most appropriately deployed in enzyme inhibition screening panels targeting hydrolases of the 3.5.4.B9 family. The predicted pKa of 7.83 ensures partial thiolate formation at assay-relevant pH 7.4, which is a prerequisite for covalent or strong hydrogen-bonding interactions with active-site metal ions. Researchers should include 4-[(4-methoxybenzylidene)amino]-5-methyl-1,2,4-triazole-3-thiol as a positive control to directly benchmark the impact of the 2-chlorophenyl substitution on potency. Dose-response curves (0.1 nM – 10 µM) should be generated in triplicate with Acarbose as a reference inhibitor for assay validation.

Antioxidant Capacity Profiling in Oxidative Stress Disease Models

The structurally validated antioxidant activity of the 4-methoxybenzylidene-triazole-3-thiol scaffold, demonstrated by DPPH, ABTS, and FRAP assays for compound 3a [2], supports the use of the target compound in oxidative stress phenotypic assays. Recommended experimental design includes a panel of radical scavenging assays (DPPH IC50, ABTS IC50, FRAP value expressed as Trolox equivalents) alongside cell-based ROS detection (e.g., H2DCFDA fluorescence in H9c2 cardiomyocytes or SH-SY5Y neurons exposed to H2O2). The electron-withdrawing 2-chlorophenyl substituent may yield a distinct radical-scavenging kinetic profile compared to the pyrazole-substituted analog, which should be explicitly tested and reported.

α-Glucosidase Targeted Anti-Diabetic Hit Identification

The demonstrated α-glucosidase inhibitory activity of the core scaffold at levels comparable to Acarbose [2] positions the target compound as a candidate for type 2 diabetes hit identification. Best-practice protocols entail measuring α-glucosidase (from Saccharomyces cerevisiae) inhibition at eight concentrations (0.1, 0.5, 1, 5, 10, 50, 100, 200 µM) in phosphate buffer (pH 6.8), with p-nitrophenyl-α-D-glucopyranoside as substrate. The relative IC50 should be expressed as micromolar concentration and compared directly to Acarbose (IC50 typically 200-600 µM). Given the compound's exclusive availability through AldrichCPR, procurement of sufficient material for full dose-response and selectivity profiling against α-amylase (to rule out non-specific starch hydrolase inhibition) is essential.

Computational SAR and Pharmacophore Modeling of Triazole-Based Inhibitors

The published DFT calculations (MEP, ALIE, H-BDE) for closely related Schiff bases [2] provide a computational framework for in silico studies. The target compound's structure—featuring a 2-chlorophenyl group amenable to halogen bonding and a 4-methoxybenzylidene group capable of π-stacking—can be docked into enzyme active sites (e.g., 3.5.4.B9 or α-glucosidase) using AutoDock Vina or Schrödinger Glide. The Hammett constant σ_m for Cl (+0.37) predicts a moderate electron-withdrawing effect that can be correlated with experimental IC50 values. Researchers can leverage the computed MEP surfaces to design focused libraries where the 2-chlorophenyl position is systematically varied (F, Br, CH3, CF3) while maintaining the 4-methoxybenzylidene-amino-triazole-3-thiol core.

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